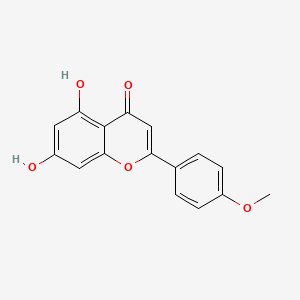

Acacetin

Description

Acacetin has been reported in Caragana frutex, Crocus heuffelianus, and other organisms with data available.

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANYIYRPLHHOCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197383 |

Source

|

| Record name | Acacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-44-4 |

Source

|

| Record name | Acacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWI7J0A2CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acacetin's Mechanism of Action in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acacetin, a naturally occurring flavonoid, has garnered significant attention within the oncology research community for its multifaceted anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which acacetin exerts its effects on cancer cells. It delves into the modulation of key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols for key assays, and providing visual representations of complex biological processes to facilitate a deeper understanding of acacetin's therapeutic potential.

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a flavonoid compound found in various plants, including Robinia pseudoacacia (black locust) and Turnera diffusa (damiana). Extensive preclinical research, both in vitro and in vivo, has demonstrated its potent anti-cancer activities across a spectrum of malignancies. Acacetin's therapeutic potential stems from its ability to modulate a wide array of intracellular signaling pathways that are often dysregulated in cancer, leading to the inhibition of tumor growth, proliferation, and spread. This guide synthesizes the current understanding of acacetin's mechanisms of action, providing a technical foundation for researchers and professionals in drug development.

Modulation of Core Signaling Pathways

Acacetin's anti-neoplastic effects are largely attributed to its ability to interfere with critical signaling cascades that govern cell survival, proliferation, and invasion.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer. Acacetin has been shown to directly target and inhibit this pathway. In skin cancer models, acacetin directly targets the p110 catalytic subunit of PI3K, leading to a reduction in Akt phosphorylation and subsequent suppression of tumor growth.[1] This inhibition of the PI3K/Akt pathway disrupts downstream signaling, contributing to decreased cell migration and proliferation and enhanced apoptosis in cancer cells, such as in colorectal cancer.[2]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival. Acacetin has been observed to modulate this pathway, although its effects can be context-dependent. In some breast cancer cells, acacetin inhibits ERK1/2 signaling.[3] However, at low doses in MCF-7 breast cancer cells, it can promote proliferation through the activation of the ERK/PI3K/AKT pathway.[4] In gastric cancer, acacetin has been shown to regulate the ERK pathway, which is involved in the induction of apoptosis.[5]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Acacetin has been identified as a direct inhibitor of STAT3. It binds to STAT3, inhibiting its phosphorylation at Tyr705 and subsequent nuclear translocation in prostate cancer cells.[2][6] This leads to the downregulation of STAT3 target genes, including those involved in cell survival and proliferation like cyclin D1, Bcl-2, and survivin.[2] Inhibition of STAT3 signaling by acacetin has also been observed in hepatocellular carcinoma.[7][8]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Acacetin has been shown to suppress the NF-κB pathway by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB.[9] This inhibition contributes to its anti-inflammatory and anti-cancer effects.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is critical for embryonic development and tissue homeostasis, and its dysregulation is strongly implicated in the development of several cancers, particularly colorectal cancer. Acacetin has been shown to suppress the Wnt/β-catenin pathway. In colorectal carcinoma cells, acacetin treatment leads to a reduction in the levels of β-catenin and its downstream target, c-Myc, contributing to the induction of apoptosis and cell cycle arrest.[10][11]

Induction of Apoptosis

Acacetin is a potent inducer of apoptosis in a wide range of cancer cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway : Acacetin modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[12][13] This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade.

-

Extrinsic Pathway : Acacetin can also initiate apoptosis through the extrinsic pathway by upregulating the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8.[14]

-

Necroptosis : In some cancer types, such as breast cancer, acacetin has been found to induce a form of programmed necrosis called necroptosis, which is dependent on RIP1 kinase. This suggests that acacetin may be able to overcome resistance to apoptosis.[2]

Cell Cycle Arrest

Acacetin has been demonstrated to halt the progression of the cell cycle in various cancer cell lines, thereby inhibiting their proliferation. The specific phase of cell cycle arrest can be cell-type dependent.

-

G0/G1 Arrest : In hepatocellular and non-small cell lung cancer cells, acacetin induces cell cycle arrest at the G0/G1 phase.[12][15] This is often associated with the upregulation of p53 and the cyclin-dependent kinase (CDK) inhibitor p21/WAF1.[12][15]

-

S Phase Arrest : In colorectal carcinoma, acacetin has been shown to cause an S-phase arrest, which is linked to the downregulation of cyclin A and CDK2.[2][10]

-

G2/M Arrest : In prostate cancer and non-small cell lung cancer cells, acacetin can induce a G2/M phase arrest.[9] This is typically accompanied by a decrease in the levels of key G2/M regulatory proteins such as Cdc25C, Cdc2/p34, and cyclin B1.[9]

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis and angiogenesis are critical processes for tumor progression and are also targeted by acacetin.

Inhibition of Metastasis

Acacetin has been shown to suppress the metastatic potential of cancer cells by inhibiting key processes such as epithelial-mesenchymal transition (EMT), migration, and invasion. In gastric cancer, acacetin inhibits EMT by downregulating the PI3K/Akt/Snail signaling pathway, leading to the restoration of the epithelial marker E-cadherin and a reduction in mesenchymal markers like N-cadherin.[16] It also decreases the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[9]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Acacetin exhibits potent anti-angiogenic properties. It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[17] Mechanistically, acacetin suppresses the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), through the inhibition of pathways like STAT3 and Akt/HIF-1α.[18][19]

Data Presentation

Table 1: IC50 Values of Acacetin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |

| A549 | Non-Small Cell Lung Carcinoma | 28.31 | 72 |

| H1299 | Non-Small Cell Lung Carcinoma | 31.24 | 72 |

| DU145 | Prostate Cancer | ~20 | 48 |

| FaDu | Pharyngeal Carcinoma | 41.9 | Not Specified |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | 41-76% inhibition at 20-80 µM | 24-48 |

| MDA-MB-468 | Breast Cancer | 41-76% inhibition at 20-80 µM | 24-48 |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Table 2: Effect of Acacetin on Cell Cycle Distribution

| Cell Line | Cancer Type | Acacetin Conc. (µM) | Treatment Duration (hours) | % G0/G1 | % S | % G2/M |

| LNCaP | Prostate Cancer | 50 | 24 | Increased | Decreased | Increased |

| DU145 | Prostate Cancer | 50 | 48 | Increased | Decreased | Increased |

| A549 | Non-Small Cell Lung Carcinoma | 10, 15 | 48 | - | - | Increased |

| H460 | Non-Small Cell Lung Carcinoma | 10, 15 | 48 | - | - | Increased |

| SW480 | Colorectal Carcinoma | Not Specified | Not Specified | - | Increased | Increased |

| HCT-116 | Colorectal Carcinoma | Not Specified | Not Specified | - | Increased | Increased |

Note: "-" indicates data not specified in the cited sources.

Table 3: Quantitative Analysis of Acacetin-Induced Apoptosis

| Cell Line | Cancer Type | Acacetin Conc. (µM) | Treatment Duration (hours) | Apoptosis Induction (Fold Change or %) |

| DU145 | Prostate Cancer | Not Specified | 24 | 2.4% |

| DU145 | Prostate Cancer | Not Specified | 48 | 4% |

| LNCaP | Prostate Cancer | 25-100 | 24-72 | Up to 5-6 fold |

| A549 | Non-Small Cell Lung Carcinoma | 10, 15 | 48 | Increased |

| H460 | Non-Small Cell Lung Carcinoma | 10, 15 | 48 | Increased |

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of acacetin (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Culture and Treatment : Culture cells to 70-80% confluency and treat with acacetin for the desired duration.

-

Cell Harvesting : Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

-

Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis : Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Culture and Treatment : Treat cells with acacetin as required for the experiment.

-

Cell Harvesting : Collect both floating and adherent cells and wash with cold PBS.

-

Resuspension : Resuspend the cells in 1X Annexin V binding buffer.

-

Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis : Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

-

Protein Extraction : Lyse acacetin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Wound Healing (Scratch) Assay

-

Cell Seeding : Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Scratch Creation : Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing : Wash the wells with PBS to remove detached cells and debris.

-

Treatment : Add fresh medium containing different concentrations of acacetin or a vehicle control.

-

Imaging : Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis : Measure the width or area of the scratch at each time point and calculate the percentage of wound closure relative to the initial scratch.

In Vitro Angiogenesis (Tube Formation) Assay

-

Matrigel Coating : Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding : Seed HUVECs onto the Matrigel-coated wells.

-

Treatment : Treat the cells with various concentrations of acacetin or a vehicle control.

-

Incubation : Incubate the plate at 37°C for 6-18 hours to allow for the formation of capillary-like structures.

-

Imaging : Visualize and capture images of the tube network using a microscope.

-

Data Analysis : Quantify the extent of tube formation by measuring parameters such as the number of tubes, total tube length, and the number of branch points using angiogenesis analysis software.

Visualizations

Signaling Pathways

Caption: Acacetin's multifaceted impact on key oncogenic signaling pathways.

Experimental Workflows

Caption: Standard experimental workflows for assessing acacetin's effects.

Conclusion

Acacetin presents a compelling profile as a multi-targeted anti-cancer agent. Its ability to concurrently modulate several key oncogenic signaling pathways, induce programmed cell death, arrest the cell cycle, and inhibit metastasis and angiogenesis underscores its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further explore and harness the anti-neoplastic properties of acacetin in the development of novel cancer therapies. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into tangible benefits for cancer patients.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Acacetin inhibited non-small-cell lung cancer (NSCLC) cell growth via upregulating miR-34a in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. chemometec.com [chemometec.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acacetin inhibited non-small-cell lung cancer (NSCLC) cell growth via upregulating miR-34a in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]

- 19. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

Acacetin: A Technical Guide on Natural Sources and Bioavailability for Researchers and Drug Development Professionals

An In-depth Examination of the Natural Occurrence, Pharmacokinetic Profile, and Therapeutic Potential of the Flavonoid Acacetin

Executive Summary

Acacetin, a naturally occurring flavone, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources of acacetin and critically examines its bioavailability, a key determinant for its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways to support further investigation and application of this promising phytochemical.

Natural Sources of Acacetin

Acacetin is widely distributed throughout the plant kingdom, having been identified in over 200 plant species across 60 families.[1][2] It is particularly abundant in the Asteraceae and Lamiaceae families.[1][2] Acacetin can be found in various parts of the plant, including leaves, flowers, and stems, often in the form of its glycoside, linarin.[1] Notable plant sources of acacetin are summarized in Table 1.

| Plant Family | Genus/Species | Common Name | Reference |

| Asteraceae | Chrysanthemum species | Chrysanthemum | [1] |

| Cirsium species | Thistle | [1] | |

| Dendranthema indicum | Indian Chrysanthemum | [1] | |

| Saussurea involucrata | Snow Lotus | [1][3] | |

| Calea urticifolia | [1] | ||

| Lamiaceae | Agastache rugosa | Korean Mint | [1] |

| Dracocephalum species | Dragon's Head | [1] | |

| Origanum species | Oregano | [1] | |

| Fabaceae | Robinia pseudoacacia | Black Locust | [1][4][5] |

| Passifloraceae | Turnera diffusa | Damiana | [1][4][5] |

| Betulaceae | Betula pendula | Silver Birch | [4][6] |

| Poaceae | Echinochloa esculenta | Japanese Barnyard Millet | [1] |

Bioavailability of Acacetin

The therapeutic potential of acacetin is significantly influenced by its bioavailability, which has been shown to be generally low in preclinical studies. This section details the pharmacokinetic parameters of acacetin and the factors contributing to its limited systemic absorption.

Pharmacokinetic Profile

Oral administration of acacetin in rats has demonstrated low to moderate bioavailability. Several studies have reported an oral bioavailability as low as 2.34%.[7][8][9][10] However, one study reported a significantly higher bioavailability of 84%.[11] This discrepancy may be attributable to differences in the formulation or vehicle used for administration. Key pharmacokinetic parameters from various studies are summarized in Table 2.

Following intravenous administration, acacetin is rapidly eliminated from the body, with a terminal half-life of approximately 1.48 to 2 hours.[1][6][11][12] The maximum plasma concentration (Cmax) after intravenous administration of a 5 mg/kg dose in rats was found to be 1334.9 ± 211.6 ng/mL.[1][6] In contrast, oral administration of a much higher dose (100 mg/kg) resulted in a Cmax of only 52.1 ng/mL.[8][13]

| Administration Route | Dose | Animal Model | Cmax | Tmax | T1/2 | Bioavailability (F) | Reference |

| Intravenous | 5 mg/kg | Rat | 1334.9 ± 211.6 ng/mL | - | 1.48 ± 0.53 h | - | [1][6] |

| Intravenous | 10 mg/kg | Rat | - | - | - | - | [13] |

| Oral | 6 mL/kg (extract) | Rat | 19.02 ± 1.29 ng/mL | 5 min | 69.17 ± 6.86 min | - | [1] |

| Oral | 100 mg/kg | Rat | 52.1 ng/mL | - | - | 2.34% | [8][13] |

| Oral | 10 mg/kg | Rat | 1668 ng/mL | 1 h | 2 h | 84% | [11] |

Factors Limiting Bioavailability

The poor oral bioavailability of acacetin is primarily attributed to two main factors: low aqueous solubility and extensive metabolism.[7][8][9][10]

-

Low Solubility: Acacetin is a lipophilic compound with very low water solubility, reported to be as low as 64.4 ± 10.9 ng/mL and ≤119 ng/mL in other studies.[6][7][8][9][10] This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

-

Extensive Metabolism: Acacetin undergoes significant first-pass metabolism in the gastrointestinal tract and the liver.[8] The primary metabolic pathways include oxidation (Phase I) and subsequent conjugation reactions such as glucuronidation and sulfation (Phase II).[1][8][12][13][14][15] The major Phase I metabolic reaction is oxidation, which is catalyzed by cytochrome P450 (CYP) enzymes.[8][13] Phase II metabolites primarily consist of monoglucuronide and monosulfate conjugates.[8][13] Up to 31 different metabolites of acacetin have been identified in rats.[1][7][12][14][15] This extensive metabolism significantly reduces the amount of unchanged acacetin that reaches systemic circulation.

Experimental Protocols

This section outlines the general methodologies employed for the extraction of acacetin from natural sources and the assessment of its bioavailability.

Extraction of Acacetin from Plant Material

Several methods have been developed for the extraction of acacetin from plant matrices. The choice of method often depends on the plant material and the desired purity of the final product.

-

Solvent Extraction: A common method involves the extraction of the powdered plant material with an organic solvent such as methanol.[16] This is often followed by acid hydrolysis to cleave the glycosidic bonds and liberate the acacetin aglycone.[16]

-

Supercritical CO2 Extraction: This technique has been used to extract flavonoids, including acacetin, from plants like rosemary and sage.[1]

-

Ultrasound-Assisted Extraction: This method utilizes ultrasonic waves to enhance the extraction efficiency.[1] Optimal conditions for extracting phenolic compounds from Dendranthema indicum were found to be a 70:20 (v/v) mixture of ethanol (B145695) and acetic acid at 57°C.[1]

-

Microwave-Assisted Extraction: This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[1]

Bioavailability and Pharmacokinetic Studies

In vivo pharmacokinetic studies are essential to determine the bioavailability of acacetin. These studies typically involve administering acacetin to animal models, most commonly rats, via both intravenous and oral routes.

-

Animal Studies:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][11]

-

Administration: For intravenous administration, acacetin is typically dissolved in a suitable vehicle and administered as a bolus injection.[11] For oral administration, acacetin is often given by gavage.[11]

-

Blood Sampling: Blood samples are collected at predetermined time points after administration.[11]

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

-

Analytical Quantification: The concentration of acacetin in plasma samples is determined using highly sensitive analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the quantification of acacetin.[16][17] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol, water, and acetic acid.[16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying acacetin in biological matrices.[1][18] It allows for low limits of quantification, which is crucial given the low plasma concentrations observed after oral administration.[8][18]

-

Key Signaling Pathways Modulated by Acacetin

Acacetin exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Anti-inflammatory Pathways

Acacetin has demonstrated potent anti-inflammatory properties by targeting key signaling cascades involved in the inflammatory response.

-

MAPK and NF-κB Pathways: Acacetin has been shown to suppress the phosphorylation of p38 mitogen-activated protein kinases (MAPKs) and inhibit the activation of nuclear factor-kappa B (NF-κB).[1][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting these pathways, acacetin can reduce the production of inflammatory mediators.[3][19]

Cardioprotective and Metabolic Pathways

Acacetin has also been shown to exert protective effects in the cardiovascular system and modulate metabolic processes through various signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Acacetin has been shown to modulate the PI3K/Akt/mTOR signaling cascade, which may contribute to its cardioprotective effects.[6][20]

-

Nrf2 Pathway: Acacetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[5][6][20] Activation of Nrf2 leads to the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[7]

-

Sirt1/AMPK Pathway: Acacetin has been implicated in the activation of the Sirt1/AMPK signaling pathway, which plays a central role in cellular energy homeostasis and has been linked to beneficial effects on metabolism and longevity.[6][7][20]

Experimental Workflow: Oral Bioavailability Study

The following diagram illustrates a typical experimental workflow for determining the oral bioavailability of acacetin in a rodent model.

Conclusion and Future Directions

Acacetin is a widely available natural flavonoid with a broad spectrum of promising pharmacological activities. However, its poor oral bioavailability presents a significant hurdle for its clinical development. Future research should focus on the development of novel formulation strategies, such as nanoparticle-based delivery systems or the synthesis of more soluble prodrugs, to enhance its systemic absorption and therapeutic efficacy. A more comprehensive understanding of its metabolic fate in humans is also warranted. This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential clinical application of acacetin.

References

- 1. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 2. researchgate.net [researchgate.net]

- 3. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acacetin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Determination of acacetin in Xiangjuganmao Keli (no sweet) by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. et-chem.com [et-chem.com]

- 18. researchgate.net [researchgate.net]

- 19. What Is The Mechanism Of Action Of Acacetin? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 20. Frontiers | Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence [frontiersin.org]

Acacetin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Acacetin's Therapeutic Potential Through the Lens of its Structure-Activity Relationship

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) found in a variety of plants, including those from the Asteraceae and Lamiaceae families.[1] This compound has garnered significant attention from the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The therapeutic potential of acacetin is intrinsically linked to its chemical structure, and understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogs for drug development. This technical guide provides a comprehensive overview of the SAR studies of acacetin, focusing on its key biological activities, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Core Structure of Acacetin

Acacetin's foundational structure is a flavone backbone, characterized by a C6-C3-C6 skeleton. Specifically, it is the 4'-O-methylated derivative of apigenin (B1666066).[5] Key structural features include:

-

A chromone (B188151) ring (A and C rings) with hydroxyl groups at positions 5 and 7.

-

A phenyl ring (B ring) attached at position 2.

-

A methoxy (B1213986) group at the 4' position of the B ring.

-

A double bond between C2 and C3 in the C ring.[5]

These features are crucial for its biological activities, and modifications at these sites have been extensively studied to elucidate the SAR.

Structure-Activity Relationship (SAR) Studies

The biological effects of acacetin can be significantly altered by modifying its core structure. The following sections summarize the key SAR findings for its major therapeutic activities.

Anticancer Activity

Acacetin has demonstrated potent anticancer effects across various cancer cell lines.[6][7] SAR studies have revealed that the arrangement and type of substituents on the flavonoid skeleton are critical for its cytotoxicity and mechanism of action.

A comparative study of acacetin, linarin (B1675465) (acacetin-7-O-rutinoside), and linarin acetate (B1210297) in human prostate cancer cells (LNCaP and DU145) highlighted the importance of the free hydroxyl group at C7. Acacetin, with a free hydroxyl at C7, exhibited significantly stronger dose- and time-dependent inhibition of cell growth compared to linarin and linarin acetate, where the C7 hydroxyl is substituted with a disaccharide or an acetylated disaccharide, respectively.[6] This suggests that glycosylation at the C7 position diminishes the anticancer efficacy.[6]

| Compound | Substitution at C7 | Cell Line | Activity | Reference |

| Acacetin | -OH | LNCaP, DU145 | Strong cell growth inhibition (20-70%) and induction of G1 and/or G2-M arrest. | [6] |

| Linarin | -O-rutinoside | LNCaP, DU145 | Moderate cell growth inhibition. | [6] |

| Linarin Acetate | Acetylated rutinoside | LNCaP, DU145 | Moderate cell growth inhibition. | [6] |

Table 1: Anticancer SAR of Acacetin and its Analogs in Prostate Cancer Cells.

Anti-inflammatory Activity

Acacetin's anti-inflammatory properties are well-documented and are attributed to its ability to modulate key inflammatory pathways.[4][8] A study comparing the anti-inflammatory effects of acacetin and its isomer, biochanin A (an isoflavone), in LPS-induced RAW 264.7 cells, provided valuable SAR insights. Acacetin demonstrated superior inhibitory activity on nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression compared to biochanin A.[1] This highlights the importance of the flavone versus isoflavone (B191592) scaffold in mediating anti-inflammatory responses.

| Compound | Class | Target | IC50 (µM) for NO production | Reference |

| Acacetin | Flavone | iNOS, IL-1β | 23.93 ± 1.74 | [1] |

| Biochanin A | Isoflavone | JAK/STAT, NF-κB | 71.41 ± 8.07 | [1] |

Table 2: Anti-inflammatory SAR of Acacetin vs. Biochanin A.

Neuroprotective Activity

The neuroprotective effects of acacetin are linked to its antioxidant and anti-inflammatory properties within the central nervous system.[9][10] SAR studies in the context of neuroprotection have often focused on the substitution patterns of the flavonoid rings. While specific quantitative SAR data for a series of acacetin analogs in neuroprotection is less common in the literature, studies on related flavonoids suggest that the number and position of hydroxyl groups on the B-ring play a significant role in their antioxidant capacity and ability to chelate metal ions, both of which are important mechanisms in neuroprotection. The 4'-methoxy group of acacetin is a key feature that differentiates it from other neuroprotective flavonoids like apigenin and luteolin.

Anti-HIV Activity

Early studies on the anti-HIV activity of flavonoids provided some of the first insights into acacetin's SAR. A study evaluating a series of flavonoids against HIV replication in H9 cells found that acacetin-7-O-β-D-galactopyranoside was an active anti-HIV agent.[11] The study concluded that flavonoids possessing hydroxyl groups at C-5 and C-7, along with a C-2-C-3 double bond, were more potent inhibitors of HIV.[11] Conversely, the presence of substituents on the B-ring, such as additional hydroxyl groups or halogens, tended to increase toxicity or decrease activity.[11]

| Compound | B-ring Substitution | Anti-HIV Activity (EC50 in µg/mL) | Reference |

| Acacetin-7-O-β-D-galactopyranoside | 4'-OCH3 | 9.8 | [11] |

| Chrysin | Unsubstituted | 1.9 | [11] |

| Apigenin | 4'-OH | >25 | [11] |

| Luteolin | 3',4'-diOH | >25 | [11] |

Table 3: Anti-HIV SAR of Acacetin Glycoside and Related Flavonoids.

Signaling Pathways Modulated by Acacetin

Acacetin exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Caption: Acacetin's Anticancer Signaling Pathways.

Caption: Acacetin's Anti-inflammatory Signaling Pathways.

Caption: Acacetin's Neuroprotective Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in acacetin SAR studies.

Synthesis of Acacetin Derivatives

A facile and efficient method for the synthesis of acacetin and its derivatives involves a two-component condensation catalyzed by 4-Dimethylaminopyridine (DMAP).[5][12]

General Procedure:

-

A mixture of the appropriate phenol (B47542) (1.0 mmol), β-ketoester (1.2 mmol), and DMAP (0.1 mmol) in a suitable solvent (e.g., diphenyl ether) is heated at a specific temperature (e.g., 250 °C) for a designated time (e.g., 30 minutes).

-

The reaction mixture is cooled to room temperature.

-

The cooled mixture is then treated with a solvent such as petroleum ether to precipitate the product.

-

The precipitate is collected by filtration and washed with the same solvent.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired flavone derivative.

For the synthesis of glycosylated derivatives, such as acacetin-7-O-β-D-galactopyranoside, a multi-step process involving protection, glycosylation, and deprotection is typically employed.[13] This often involves the use of a suitable glycosyl donor (e.g., acetobromo-α-D-galactose) and a promoter (e.g., silver carbonate) for the glycosylation step, followed by deacetylation under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol).[13]

In Vitro Anticancer Assays

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of acacetin and its analogs on cancer cells.[14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Acacetin and its analogs (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of acacetin or its analogs for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the effect of acacetin on the invasive potential of cancer cells.[17][18][19][20][21]

Materials:

-

Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

-

24-well plates

-

Matrigel

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Acacetin

-

Cotton swabs

-

Crystal violet stain

Protocol:

-

Coat the upper surface of the Boyden chamber inserts with Matrigel and allow it to solidify.

-

Pre-treat cancer cells with various concentrations of acacetin for a specified time.

-

Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the insert.

-

Add 500 µL of complete medium to the lower chamber as a chemoattractant.

-

Incubate the plate for 24 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Count the number of invading cells in several random fields under a microscope.

References

- 1. Anti-inflammation Mechanisms of Flavones Are Highly Sensitive to the Position Isomers of Flavonoids: Acacetin vs Biochanin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 5. mdpi.com [mdpi.com]

- 6. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-AIDS agents, 10. Acacetin-7-O-beta-D-galactopyranoside, an anti-HIV principle from Chrysanthemum morifolium and a structure-activity correlation with some related flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facile synthesis of acacetin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facile synthesis of acacetin-7-O-β-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cyrusbio.com.tw [cyrusbio.com.tw]

- 16. texaschildrens.org [texaschildrens.org]

- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]

- 21. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

Acacetin Signaling Pathways in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying mechanism in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and spinal cord injury.[1][2][3] It is characterized by the activation of glial cells, such as microglia and astrocytes, which release a cascade of pro-inflammatory mediators, leading to neuronal damage and progressive cognitive and motor decline.[2][4] Acacetin (5,7-dihydroxy-4'-methoxyflavone), a natural flavone (B191248) found in various plants, has emerged as a promising therapeutic agent due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6] This technical guide provides an in-depth exploration of the core signaling pathways modulated by acacetin in the context of neuroinflammation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Signaling Pathways Modulated by Acacetin

Acacetin exerts its neuroprotective effects by targeting several key intracellular signaling cascades that are central to the inflammatory response in the central nervous system. These include the inhibition of pro-inflammatory pathways like NF-κB and MAPK, suppression of the NLRP3 inflammasome, and activation of the protective Nrf2/HO-1 antioxidant pathway.

Inhibition of Pro-inflammatory NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are principal regulators of inflammation. In response to stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, these pathways trigger the transcription and release of pro-inflammatory cytokines and enzymes.[2][7][8]

Acacetin has been shown to significantly inhibit the activation of both NF-κB and MAPK signaling.[7][9][10] It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[8][9][10] Simultaneously, acacetin suppresses the phosphorylation of key MAPK family members: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[9][10][11] This dual inhibition effectively halts the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[6][7]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18 through the activation of Caspase-1.[9][12] This pathway is a key driver of neuroinflammation in conditions like Alzheimer's disease.[12][13] Acacetin effectively blocks NLRP3 inflammasome activation through a multi-pronged approach.[9][10] It inhibits both the "priming" step, by downregulating NLRP3 and pro-IL-1β expression via the NF-κB pathway, and the "activation" step.[9] Mechanistically, acacetin has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), which is a critical step in inflammasome assembly.[10] This leads to a significant reduction in Caspase-1 cleavage and subsequent secretion of mature IL-1β and IL-18.[9][12]

Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is intrinsically linked to neuroinflammation, creating a vicious cycle that exacerbates neuronal damage.[4] The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[4] Acacetin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[4][14] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of antioxidant enzymes, most notably HO-1, but also superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[4][15] This upregulation of the antioxidant defense system counteracts oxidative stress and confers significant neuroprotection.

Modulation of the PERK Pathway

In the context of subarachnoid hemorrhage (SAH), acacetin has been found to alleviate neuroinflammation and neuronal injury by inactivating the PERK (Protein kinase R-like endoplasmic reticulum kinase) signaling pathway.[16] This action inhibits microglia activation and suppresses overactivated autophagy, thereby reducing the expression of TNF-α and IL-6 and protecting against neuronal damage.[16]

Quantitative Data Summary

The following tables summarize the quantitative effects of acacetin on various markers of neuroinflammation and oxidative stress from key in vitro and in vivo studies.

Table 1: In Vitro Effects of Acacetin on Neuroinflammatory Markers

| Cell Line | Stimulus | Acacetin Conc. | Target Measured | Result | Reference |

| BV-2 Microglia | LPS | 10 µM | NO Release | Significant Inhibition | [7] |

| BV-2 Microglia | LPS | 10 µM | PGE₂ Release | Significant Inhibition | [7] |

| BV-2 Microglia | LPS | 10 µM | TNF-α | Significant Reduction | [7] |

| BV-2 Microglia | LPS | 10 µM | IL-1β | Significant Reduction | [7] |

| BV-2 Microglia | LPS | 10 µM | iNOS Expression | Significant Inhibition | [7] |

| BV-2 Microglia | LPS | 10 µM | COX-2 Expression | Significant Inhibition | [7] |

| BMDMs | LPS + Nigericin | 10 µM | IL-1β Secretion | Significant Inhibition | [9][17] |

| BMDMs | LPS + Nigericin | 10 µM | IL-18 Secretion | Significant Inhibition | [9][17] |

| BMDMs | LPS | 10 µM | p-ERK, p-JNK, p-p38 | Effective Inhibition | [9][11] |

| Primary Mesencephalic Culture | MPP+ | Dose-dependent | TNF-α | Inhibition | [6] |

LPS: Lipopolysaccharide; NO: Nitric Oxide; PGE₂: Prostaglandin E₂; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; BMDMs: Bone Marrow-Derived Macrophages; MPP+: 1-methyl-4-phenylpyridinium.

Table 2: In Vivo Effects of Acacetin on Neuroinflammation and Oxidative Stress

| Animal Model | Insult | Acacetin Dosage | Target Measured | Result | Reference |

| Mouse | Spinal Cord Injury | Not Specified | IL-1β, IL-18, TNF-α | Reduced Concentrations | [4][14] |

| Mouse | Spinal Cord Injury | Not Specified | ROS, TBARS | Levels Reversed | [4] |

| Mouse | Spinal Cord Injury | Not Specified | SOD, GSH, GPX, CAT | Levels Reversed (Increased) | [4] |

| Mouse | Spinal Cord Injury | Not Specified | Nrf2, HO-1 | Protein Levels Increased | [4][18] |

| Mouse | LPS-induced | Not Specified | Microglial Activation (Iba-1) | Significantly Suppressed | [7] |

| Rat | Subarachnoid Hemorrhage | Dose-dependent | TNF-α, IL-6 | Decreased Expression | [16] |

| Mouse | MPTP-induced PD | 10 mg/kg/day | Microglial Activation | Inhibited | [6] |

| AD Model Mice (APP/PS1) | Aβ pathology | Not Specified | NLRP3, Caspase-1, IL-1β | Reduced Expression | [12] |

ROS: Reactive Oxygen Species; TBARS: Thiobarbituric Acid Reactive Substances; SOD: Superoxide Dismutase; GSH: Glutathione; GPX: Glutathione Peroxidase; CAT: Catalase; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; AD: Alzheimer's Disease.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of acacetin's effects on neuroinflammation.

Experimental Workflow: A General Overview

The investigation of acacetin's anti-neuroinflammatory properties typically follows a structured workflow, beginning with in vitro screening and culminating in in vivo validation.

Cell Viability Assay (MTT/CCK-8)

This protocol assesses the cytotoxicity of acacetin to ensure that observed anti-inflammatory effects are not due to cell death.[19][20]

-

Cell Seeding: Seed microglial cells (e.g., BV-2) into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[19]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of acacetin (e.g., 10, 20, 40, 80 µM). Include a vehicle control (DMSO at the highest concentration used).[21]

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48 hours).

-

Reagent Addition (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[19]

-

Measurement: Measure the absorbance on a microplate reader at 570 nm for MTT or 450 nm for CCK-8.[19]

-

Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

LPS-Induced Neuroinflammation Model (in vitro)

This model is standard for studying the anti-inflammatory effects of compounds on microglial cells.[1][2]

-

Cell Culture: Culture BV-2 microglial cells in complete medium until they reach 80-90% confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of acacetin for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 50-100 ng/mL to all wells except the control group.[17]

-

Incubation: Incubate for a specified period (e.g., 24 hours for cytokine measurement, or shorter times like 10-60 minutes for phosphorylation studies).[11]

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells to extract protein for Western blot analysis.

Western Blot for NF-κB p65 Phosphorylation

This protocol measures the activation of the NF-κB pathway.[22][23]

-

Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitor cocktails.[8] Keep samples on ice.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 30-40 µg of total protein per lane and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-NF-κB p65 (Ser536) (e.g., Cell Signaling Technology #3031) and total NF-κB p65.[24]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.

ELISA for Cytokine Quantification

This assay measures the concentration of secreted pro-inflammatory cytokines in the cell culture medium.[4][9]

-

Sample Collection: Collect the cell culture supernatant from the in vitro neuroinflammation model.

-

Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-1β, IL-6).

-

Standard Curve: Prepare a standard curve using the provided recombinant cytokine standards.

-

Measurement: Add samples and standards to the antibody-coated microplate and follow the kit's incubation, washing, and substrate addition steps.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Immunofluorescence Staining for Microglial Activation (Iba-1)

This technique is used to visualize and quantify microglial activation in brain or spinal cord tissue from in vivo models.[25][26][27]

-

Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain or spinal cord. Post-fix the tissue in PFA and then cryoprotect in sucrose (B13894) solution. Section the tissue into 30-50 µm thick slices using a cryostat or vibratome.[25]

-

Antigen Retrieval (if necessary): Incubate sections in a suitable antigen retrieval buffer.

-

Permeabilization and Blocking: Permeabilize the tissue sections with 0.3-0.5% Triton X-100 in PBS. Block non-specific binding sites with a blocking solution (e.g., 3% Normal Goat Serum in PBST) for 2 hours at room temperature.[27]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba-1 (a marker for microglia) diluted in blocking solution, typically overnight or for 48 hours at 4°C.[27]

-

Secondary Antibody Incubation: Wash the sections thoroughly with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 2 hours at room temperature, protected from light.[27]

-

Counterstaining and Mounting: Counterstain cell nuclei with DAPI or Hoechst stain. Mount the sections onto glass slides with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the staining using a fluorescence or confocal microscope. Analyze microglial morphology and density to assess the level of activation.[28][29]

Conclusion and Future Directions

Acacetin demonstrates significant therapeutic potential for neuroinflammatory disorders by comprehensively targeting key signaling pathways. Its ability to simultaneously inhibit pro-inflammatory cascades (NF-κB, MAPK, NLRP3) and bolster antioxidant defenses (Nrf2/HO-1) makes it a compelling candidate for further investigation. Future research should focus on optimizing its delivery across the blood-brain barrier, evaluating its efficacy in a broader range of chronic neurodegenerative disease models, and elucidating its potential interactions with other therapeutic agents. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for scientists dedicated to advancing acacetin from a promising natural compound to a clinically relevant neuroprotective therapy.

References

- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects [mdpi.com]

- 6. Acacetin protects dopaminergic cells against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuroinflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acacetin attenuates neuroinflammation via regulation the response to LPS stimuli in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation [frontiersin.org]

- 12. Acacetin improves cognitive function of APP/PS1 Alzheimer’s disease model mice via the NLRP3 inflammasome signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acacetin exerts antioxidant potential against atherosclerosis through Nrf2 pathway in apoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acacetin inhibits activation of microglia to improve neuroinflammation after subarachnoid hemorrhage through the PERK signaling pathway mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB p65 (RELA) | Abcam [abcam.com]

- 24. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]

- 25. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 26. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 28. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 29. youtube.com [youtube.com]

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Acacetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) found in various plants, including those from the Robinia, Chrysanthemum, and Safflower genera.[1] It has garnered significant interest within the scientific community for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3] A cornerstone of its therapeutic potential lies in its potent antioxidant activity. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of Acacetin, presenting quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.

Quantitative Antioxidant Activity of Acacetin

The antioxidant potential of Acacetin has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating greater potency. The following tables summarize the available quantitative data for Acacetin's radical scavenging and reducing power activities. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Radical Scavenging Activity of Acacetin

| Antioxidant Assay | Test System | IC50 of Acacetin (µM) | Reference Compound | IC50 of Reference (µM) |

| DPPH Radical Scavenging | Methanolic solution | Data not consistently reported; activity is concentration-dependent. | - | - |

| ABTS Radical Scavenging | Aqueous/ethanolic solution | 19.8 ± 0.7 | Isoginkgetin | 11.2 ± 0.5 |

| Superoxide (B77818) Anion (•O₂⁻) Scavenging | Pyrogallol autooxidation | 26.3 ± 1.1 | Isoginkgetin | 15.4 ± 0.8 |

| Hydroxyl Radical (•OH) Scavenging | Fenton reaction (Salicylic Acid method) | Data not available | - | - |

| Various ROS/RNS Scavenging | H₂O₂, HOCl, •NO, ONOO⁻ | IC50 of 894 ± 3 µg/mL (H₂O₂), 25.3 ± 0.4 µg/mL (HOCl), 485 ± 2 µg/mL (•NO), 53 ± 1 µg/mL (ONOO⁻)* | - | - |

*Note: This data is for a plant shell extract where Acacetin is the main component, not for pure Acacetin.[4]

Table 2: Reducing Power of Acacetin

| Antioxidant Assay | Test System | Potency of Acacetin | Reference Compound | Potency of Reference |

| Ferric Reducing Antioxidant Power (FRAP) | TPTZ complex | Data not available | - | - |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Cu²⁺ reduction | IC50: 17.4 ± 0.6 µM | Isoginkgetin | IC50: 10.3 ± 0.4 µM |

Molecular Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway

Acacetin primarily exerts its cellular antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] Upon exposure to inducers like Acacetin, Keap1 undergoes a conformational change, leading to the release of Nrf2.[9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[10] This binding initiates the transcription of several crucial antioxidant and phase II detoxifying enzymes, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.[11]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Superoxide Dismutase (SOD): Enzymes that catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[12]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

Some studies suggest that Acacetin's activation of Nrf2 may be mediated by upstream kinases such as AMP-activated protein kinase (AMPK).[12][13]

Experimental Protocols

The following sections provide detailed methodologies for common in vitro antioxidant assays used to evaluate Acacetin.

General Experimental Workflow

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[14]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of Acacetin in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each Acacetin dilution to a fixed volume of the DPPH solution. A control containing the solvent instead of the Acacetin solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[14]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of Acacetin.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[14]

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of Acacetin and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of each Acacetin dilution to a larger, fixed volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.[14]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus Acacetin concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water, adjust the pH to 3.6 with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.

-

-

Sample Preparation: Prepare Acacetin solutions in a suitable solvent.

-

Reaction Mixture: Add a small volume of the Acacetin solution to the pre-warmed FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of Acacetin is expressed as ferric reducing equivalents (e.g., µM Fe(II)).

Superoxide Anion (•O₂⁻) Radical Scavenging Assay (NBT Method)

Principle: Superoxide radicals are generated in a non-enzymatic system (e.g., PMS-NADH) or an enzymatic system (e.g., hypoxanthine-xanthine oxidase). These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, and the decrease in absorbance is measured.

Protocol (Hypoxanthine-Xanthine Oxidase System):

-

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 7.4)

-

Hypoxanthine (B114508) Solution (1 mM in buffer)

-

NBT Solution (1.2 mM in buffer)

-

Xanthine (B1682287) Oxidase Solution (0.05 units/mL in buffer, prepare fresh)

-

-

Sample Preparation: Prepare Acacetin solutions in a suitable solvent.

-

Reaction Mixture (in a 96-well plate):

-

Add Acacetin solution.

-

Add NBT solution.

-

Add hypoxanthine solution.

-

Initiate the reaction by adding xanthine oxidase solution.

-

-

Incubation: Incubate at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described previously.

Hydroxyl Radical (•OH) Scavenging Assay (Salicylic Acid Method)

Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂). These highly reactive radicals hydroxylate salicylic (B10762653) acid to form 2,3-dihydroxybenzoic acid, which has a characteristic absorbance. An antioxidant will compete with salicylic acid for the hydroxyl radicals, thus decreasing the formation of the colored product.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer

-

Ferrous Sulfate (FeSO₄) Solution

-

Salicylic Acid Solution (in ethanol)

-

Hydrogen Peroxide (H₂O₂) Solution

-

-

Sample Preparation: Prepare Acacetin solutions.

-

Reaction Mixture:

-

Mix the Acacetin solution, FeSO₄ solution, and salicylic acid solution.

-

Add H₂O₂ to initiate the reaction.

-

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measurement: Measure the absorbance of the hydroxylated salicylic acid product at the appropriate wavelength (e.g., 510 nm).

-

Calculation and IC50 Determination: Calculate the percentage of inhibition of salicylic acid hydroxylation and determine the IC50 value.